5-Bromothiophene-3-carbonitrile
Overview
Description
5-Bromothiophene-3-carbonitrile is an organic compound with the molecular formula C5H2BrNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to be involved in various biological activities, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The bromine atom in 5-Bromothiophene-3-carbonitrile could potentially enhance the reactivity of the molecule, allowing it to interact with its targets more effectively.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that multiple pathways are affected .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they can induce significant molecular and cellular changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiophene-3-carbonitrile typically involves the bromination of thiophene derivatives followed by the introduction of a cyano group. One common method is the bromination of thiophene-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 5-Bromothiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Thiophene derivatives with various substituents replacing the bromine atom.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Reduction Reactions: Aminothiophene derivatives.
Scientific Research Applications
5-Bromothiophene-3-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Comparison with Similar Compounds
- 5-Bromothiophene-2-carbonitrile
- 5-Bromothiophene-3-carboxylic acid
- 2-Bromo-3-thiophenecarboxylic acid
Comparison: 5-Bromothiophene-3-carbonitrile is unique due to the position of the bromine and cyano groups on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. Compared to 5-Bromothiophene-2-carbonitrile, the 3-carbonitrile derivative may exhibit different electronic properties and steric effects, making it suitable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
5-bromothiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNS/c6-5-1-4(2-7)3-8-5/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWMTJRCGWONCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570076 | |
Record name | 5-Bromothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18792-00-2 | |
Record name | 5-Bromothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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